Tapentadol

Description

This compound is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.

This compound is a centrally-acting synthetic analgesic with a dual mechanism of action. It is a mu-opioid receptor agonist that also inhibits norepinephrine reuptake. this compound was first approved by the FDA on November 20, 2008. The extended-release formulation of this compound was also approved by the FDA on August 26, 2011. Used in the management of pain, this compound is typically reserved for patients who have limited alternative treatment options.

This compound is an Opioid Agonist. The mechanism of action of this compound is as an Opioid Agonist.

This compound is an orally available, synthetic benzenoid that acts as an agonist for the mu-opioid receptor (MOR) and inhibits the reuptake of noradrenaline, with potential anti-nociceptive activity. Upon oral administration, this compound binds to the MOR which enhances MOR-mediated signaling, interferes with the sensation of pain and results in an analgesic effect. This compound also inhibits the reuptake of noradrenaline, which increases the levels of noradrenaline (NA), activates the inhibitory alpha-2 receptors and results in an analgesic effect.

An opioid analgesic, MU OPIOID RECEPTOR agonist, and noradrenaline reuptake inhibitor that is used in the treatment of moderate to severe pain, and of pain associated with DIABETIC NEUROPATHIES.

See also: this compound Hydrochloride (has salt form).

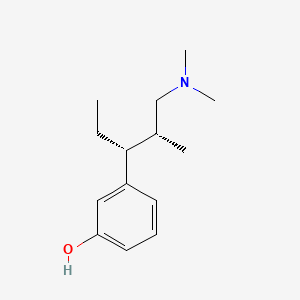

Structure

3D Structure of Parent

Propriétés

Key on ui mechanism of action |

Tapentadol is a centrally-acting synthetic analgesic. Although their clinical relevance is unclear, tapentadol is believed to have two main mechanisms of action. Tapentadol is a selective mu-opioid receptor (MOR) agonist: it binds to MOR with an affinity greater than or equal to ten-fold affinity compared to delta- and kappa-opioid receptors. Tapentadol also inhibits noradrenaline reuptake, thereby increasing noradrenaline levels and activating alpha-2 receptors to promote analgesia. Tapentadol is a weak serotonin reuptake inhibitor; however, this action does not contribute to its analgesic effect. Treatments for neuropathic pain are either not fully effective or have problematic side effects. Combinations of drugs are often used. Tapentadol is a newer molecule that produces analgesia in various pain models through two inhibitory mechanisms, namely central mu-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition. These two components interact synergistically, resulting in levels of analgesia similar to opioid analgesics such as oxycodone and morphine, but with more tolerable side effects. The right central nucleus of the amygdala (CeA) is critical for the lateral spinal ascending pain pathway, regulates descending pain pathways and is key in the emotional-affective components of pain. Few studies have investigated the pharmacology of limbic brain areas in pain models. Here we determined the actions of systemic tapentadol on right CeA neurones of animals with neuropathy and which component of tapentadol contributes to its effect. Neuronal responses to multimodal peripheral stimulation of animals with spinal nerve ligation or sham surgery were recorded before and after two doses of tapentadol. After the higher dose of tapentadol either naloxone or yohimbine were administered. Systemic tapentadol resulted in dose-dependent decrease in right CeA neuronal activity only in neuropathy. Both naloxone and yohimbine reversed this effect to an extent that was modality selective. The interactions of the components of tapentadol are not limited to the synergy between the MOR and a2-adrenoceptors seen at spinal levels, but are seen at this supraspinal site where suppression of responses may relate to the ability of the drug to alter affective components of pain. |

|---|---|

Numéro CAS |

175591-23-8 |

Formule moléculaire |

C14H24ClNO |

Poids moléculaire |

257.80 g/mol |

Nom IUPAC |

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride |

InChI |

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14-;/m0./s1 |

Clé InChI |

ZELFLGGRLLOERW-XCBLFTOQSA-N |

SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C |

SMILES isomérique |

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl |

SMILES canonique |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |

Apparence |

Solid powder |

melting_point |

202-205 |

Autres numéros CAS |

175591-23-8 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

In water, 1161 mg/L at 25 °C (est) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-((1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl)phenol Nucynta tapentadol tapentadol hydrochloride |

Pression de vapeur |

1.119X10-4 mm Hg at 25 °C (est) |

Origine du produit |

United States |

Foundational & Exploratory

Tapentadol's Mechanism of Action in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tapentadol is a centrally acting analgesic with a novel, dual mechanism of action, making it a subject of significant interest for the management of neuropathic pain. This technical guide provides an in-depth analysis of this compound's molecular and cellular mechanisms, supported by quantitative data from preclinical neuropathic pain models. The document details its synergistic engagement of the μ-opioid receptor (MOR) and inhibition of norepinephrine reuptake (NRI), presenting a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols for key animal models are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: A Dual Approach

This compound's analgesic efficacy stems from its combined action as an agonist at the μ-opioid receptor (MOR) and as an inhibitor of the norepinephrine transporter (NET).[1][2] This dual mechanism allows for a synergistic effect on pain modulation, targeting both the ascending and descending pain pathways.[3]

-

μ-Opioid Receptor (MOR) Agonism: this compound directly activates MOR, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5] It also promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibits voltage-gated calcium channels.[6] These actions collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals from the periphery to the central nervous system.[1][2]

-

Norepinephrine Reuptake Inhibition (NRI): By blocking the reuptake of norepinephrine in the synaptic cleft of descending pain-modulating pathways, this compound increases the concentration of this neurotransmitter.[7] Elevated norepinephrine levels enhance the activation of α2-adrenoceptors on presynaptic and postsynaptic neurons in the spinal cord.[8][9] This activation also leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately suppressing the release of pro-nociceptive neurotransmitters and dampening pain signaling.[8]

The synergistic interaction between MOR agonism and NRI is crucial to this compound's efficacy, particularly in neuropathic pain states where the noradrenergic component appears to play a predominant role.[3][10]

Signaling Pathways

The following diagrams illustrate the key signaling cascades initiated by this compound's interaction with MOR and the subsequent effects of increased norepinephrine on α2-adrenoceptors.

References

- 1. [this compound: with two mechanisms of action in one molecule effective against nociceptive and neuropathic pain. Preclinical overview] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for neuropathic pain: a review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Is this compound different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 7. Mechanistic evaluation of this compound in reducing the pain perception using in-vivo brain and spinal cord microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spinal α2 -adrenoceptors and neuropathic pain modulation; therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

The Preclinical Profile of Tapentadol: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapentadol is a centrally acting analgesic with a novel, dual mechanism of action that distinguishes it from traditional opioid analgesics.[1][2][3] It combines μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) within a single molecule.[4][5][6][7] This unique profile allows for the effective treatment of a broad spectrum of pain, including nociceptive, inflammatory, and neuropathic pain, as demonstrated in numerous preclinical studies.[4][8][9] This technical guide provides an in-depth review of the preclinical pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and study workflows.

Pharmacodynamics: A Dual-Pronged Approach to Analgesia

This compound's analgesic efficacy stems from the synergistic interaction of two distinct mechanisms:

-

μ-Opioid Receptor (MOR) Agonism: this compound directly binds to and activates MORs in the central nervous system (brain and spinal cord).[1] This activation inhibits the transmission of ascending pain signals, reducing the perception of pain.[1] While it shares this mechanism with classical opioids like morphine, this compound's affinity for the MOR is moderate, which may contribute to a more favorable side-effect profile, particularly concerning respiratory depression and gastrointestinal issues.[1][10]

-

Norepinephrine Reuptake Inhibition (NRI): this compound blocks the reuptake of norepinephrine at synaptic clefts in the spinal cord.[1][4] This increases the concentration of norepinephrine, which in turn activates α2-adrenergic receptors on spinal neurons.[4][5] This activation enhances the descending inhibitory pain pathways, effectively dampening pain signals before they reach the brain.[1][4][5] The NRI component is considered crucial for its efficacy in neuropathic pain models.[4][9]

This dual MOR-NRI action provides a synergistic analgesic effect, where the combination of moderate activity at both targets produces potent pain relief.[4][5][6]

Quantitative Pharmacodynamic Data

The following tables summarize the receptor binding affinities and analgesic potency of this compound in various preclinical models.

Table 1: Receptor and Transporter Binding Affinity (Ki, µM) of this compound

| Target | Species | Ki (µM) | Reference(s) |

| Opioid Receptors | |||

| μ-Opioid Receptor (MOR) | Rat | 0.096 | [8][11] |

| Human (recombinant) | 0.16 | [8][11] | |

| δ-Opioid Receptor (DOR) | Rat | 0.97 | [8][11] |

| κ-Opioid Receptor (KOR) | Rat | 0.91 | [8][11] |

| Monoamine Transporters | |||

| Norepinephrine (NE) Transporter | Rat (synaptosomes) | 0.48 | [8][11] |

| Human (recombinant) | 8.80 | [8][11] | |

| Serotonin (5-HT) Transporter | Rat (synaptosomes) | 2.37 | [8][11] |

| Human (recombinant) | 5.28 | [8][11] | |

| Other Receptors | |||

| Muscarinic M1 Receptor | Rat | 0.47 | [8][11] |

Note: K_i_ is the inhibition constant, an indicator of binding affinity; a lower K_i_ value signifies higher affinity.

Table 2: Analgesic Efficacy (ED₅₀) of this compound in Preclinical Pain Models

| Pain Model | Species | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Acute Nociceptive Pain | ||||

| Hot Plate Test | Rat | p.o. | 11.8 | [8] |

| Phenylquinone Writhing | Mouse | i.v. | 3.16 | [11] |

| Visceral Pain (Mustard Oil) | Rat | i.v. | 1.5 | [8] |

| Inflammatory Pain | ||||

| Formalin Test (Phase II) | Rat | i.p. | 9.7 | [12] |

| Mouse | i.p. | 11.3 | [12] | |

| Carrageenan-induced Hyperalgesia | Rat | i.v. | 1.9 | [12] |

| CFA-induced Tactile Hyperalgesia | Rat | i.p. | 9.8 | [12] |

| Neuropathic Pain | ||||

| Chronic Constriction Injury (Cold Allodynia) | Mouse | i.p. | 13 | [8] |

| Diabetic Neuropathy (Heat Hyperalgesia) | Rat | i.v. | 0.32 (minimal effective dose) | [11] |

Note: ED₅₀ is the dose that produces a therapeutic effect in 50% of the population. p.o. = oral; i.v. = intravenous; i.p. = intraperitoneal; CFA = Complete Freund's Adjuvant.

Signaling and Experimental Workflow Diagrams

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. This compound hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological rationale for this compound therapy: a review of new evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - A representative of a new class of MOR-NRI analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is this compound different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Antinociceptive and antihyperalgesic effects of this compound in animal models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Tapentadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapentadol hydrochloride is a centrally acting opioid analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This unique pharmacological profile provides effective management of moderate to severe pain while potentially offering a better tolerability profile compared to traditional opioids. This technical guide provides a comprehensive overview of the molecular structure of this compound hydrochloride and a detailed examination of its synthetic pathways. Key experimental protocols are detailed, and quantitative data from various synthetic routes are summarized for comparative analysis. Furthermore, visual representations of the primary synthesis workflows are provided using Graphviz diagrams to facilitate a deeper understanding of the chemical transformations involved in the production of this important analgesic.

Molecular Structure of this compound Hydrochloride

This compound hydrochloride is the hydrochloride salt of 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol. It is a non-racemic molecule with two chiral centers, and the (1R,2R) stereoisomer is the active enantiomer.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₁₄H₂₄ClNO[1][2][3] |

| Molecular Weight | 257.80 g/mol [1][3][4] |

| IUPAC Name | 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride[1][2][5] |

| CAS Number | 175591-09-0[1][2][6][7] |

| Appearance | White to off-white crystalline powder[2][6] |

| Solubility | Soluble in water[6] |

| Melting Point | 180-195 °C (Form B)[8] |

| SMILES | CC--INVALID-LINK----INVALID-LINK--CN(C)C.Cl[5] |

| InChI Key | ZELFLGGRLLOERW-YECZQDJWSA-N[2][5][7] |

Synthesis Pathways of this compound Hydrochloride

The synthesis of this compound hydrochloride has been approached through various routes, with a common strategy involving the construction of the key chiral backbone followed by functional group manipulations. The original synthesis and subsequent modifications often involve a Mannich reaction, a Grignard reaction for the introduction of the ethyl group, and a final demethylation step to reveal the phenolic hydroxyl group.

General Synthesis Scheme

A prevalent synthetic strategy commences with a Mannich reaction to form a β-aminoketone intermediate. This intermediate then undergoes a stereoselective Grignard reaction, followed by a series of transformations including reduction and demethylation to yield this compound. The final step involves the formation of the hydrochloride salt.

Alternative Synthesis Route

An alternative approach involves the use of 1-(dimethylamino)-2-methyl-3-pentanone as a starting material, which undergoes a Grignard reaction with a m-methoxyphenyl magnesium bromide. Subsequent stereoisomer separation, reduction, and demethylation lead to the final product.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions in a common synthesis pathway of this compound hydrochloride.

Step 1: Mannich Reaction

Synthesis of (S)-3-(dimethylamino)-2-methyl-1-(3-methoxyphenyl)propan-1-one

-

Reactants: 1-(3-methoxyphenyl)propan-1-one, Dimethylamine hydrochloride, Paraformaldehyde, Hydrochloric acid, L-Proline.

-

Solvent: Ethanol.

-

Procedure:

-

To a solution of 1-(3-methoxyphenyl)propan-1-one (164.2 g) in ethanol (200 mL), add dimethylamine hydrochloride (244.6 g), paraformaldehyde (90 g), and 37% aqueous hydrochloric acid (9.9 g).

-

Add L-Proline (34.5 g) to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 16 hours.

-

Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to alkaline using a concentrated ammonia solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, wash with dilute ammonia water, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase to yield (S)-3-dimethylamino-2-methyl-1-(3-methoxyphenyl)propan-1-one as a light yellow oil.[9]

-

-

Yield: Approximately 78%[9]

-

Purity: 98% (HPLC), ee=95%[9]

Step 2: Grignard Reaction

Synthesis of (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

-

Reactants: (S)-1-dimethylamino-2-methyl-3-pentanone, 3-bromoanisole, Magnesium turnings.

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a dry four-necked flask, add magnesium turnings (26.99 g) and anhydrous THF (105 mL).

-

Under stirring, add a solution of 3-bromoanisole (280.6 g) in anhydrous THF (400 mL) dropwise. The reaction is exothermic and will begin to reflux.

-

After the addition is complete, heat the mixture to reflux for 1 hour, then cool to 5-10 °C.

-

At this temperature, add a solution of (S)-1-dimethylamino-2-methyl-3-pentanone (128.3 g) in THF (400 mL).

-

Allow the reaction solution to stand overnight at room temperature.

-

Cool the reaction to 5-10 °C and quench by adding ammonium chloride solution.

-

Dilute the mixture with ethyl acetate and separate the organic layer.

-

Wash the organic layer, dry, and concentrate to obtain the product.

-

-

Yield: Quantitative data not specified in the provided context, but this is a key step.

Step 3: Reductive Deoxygenation

Synthesis of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

-

Reactants: (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, Sulfonating agent (e.g., methanesulfonyl chloride), Reducing agent.

-

Procedure: This step typically involves the activation of the tertiary hydroxyl group by converting it into a better leaving group (e.g., a sulfonate ester), followed by reductive removal of this group. A common method is catalytic hydrogenation.

-

Activate the hydroxyl group of the starting material.

-

Perform reductive deoxygenation, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]

-

Step 4: O-Demethylation

Synthesis of this compound Free Base

-

Reactants: (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride, Hydrobromic acid.

-

Procedure:

-

A mixture of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride (100 g) and 48% hydrobromic acid (500 g) is stirred at 110 °C for 4 hours.

-

Cool the reaction mixture and add a 25% solution of ammonium in water (313 g) at 25-30 °C.

-

Extract the mixture with toluene (3 x 200 mL).

-

Combine the extracts and concentrate to yield this compound free base.[9]

-

Step 5: Salt Formation

Synthesis of this compound Hydrochloride

-

Reactants: this compound free base, Hydrochloric acid.

-

Solvent: Acetone or 2-butanone.

-

Procedure:

-

Dissolve this compound free base (50 g) in acetone (100 mL).

-

Purge hydrochloric acid gas through the solution at 20-30 °C until the pH of the reaction mass reaches 6-6.5.

-

Stir the mixture for 2 hours at 20-25 °C.

-

Filter the resulting precipitate, wash with chilled acetone, and dry at 50-55 °C to yield this compound hydrochloride.[10]

-

-

Yield: Approximately 42.91% for this step.[10]

Quantitative Data Summary

The following table summarizes reported yields and purity for various steps in the synthesis of this compound hydrochloride. It is important to note that these values can vary significantly based on the specific reaction conditions and scale of the synthesis.

| Step | Intermediate/Product | Yield (%) | Purity (%) | ee Value (%) | Reference |

| Mannich Reaction | (S)-3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)-propan-1-one | ~95 | ≥ 99 (HPLC) | ≥ 98.5 | [7] |

| Reduction of Nitro Group | (S)-3-(dimethylamino)-2-methyl-1-(3-aminophenyl)-propan-1-one | ~69 | ≥ 99 (HPLC) | - | [7] |

| Hydrogenation | (2S,3R)-3-(3-Amino-phenyl)-1-(dimethylamino)-2-methyl-pentan-3-ol | ~98 | ≥ 92 (HPLC) | ≥ 97 | [7] |

| Final Product | This compound Hydrochloride | 12.0 (overall) | 99.59 (HPLC) | > 99.5 | [4][11] |

| Recrystallization | This compound Hydrochloride | 80 | - | - | [3] |

Conclusion

This technical guide has provided a detailed overview of the molecular structure and synthetic pathways of this compound hydrochloride. The synthesis is a multi-step process requiring careful control of stereochemistry to obtain the desired (1R,2R)-enantiomer. The primary synthetic routes rely on established organic reactions such as the Mannich and Grignard reactions. While various approaches exist, the focus remains on achieving high stereoselectivity and overall yield. The provided experimental protocols and quantitative data offer valuable insights for researchers and professionals involved in the development and manufacturing of this clinically important analgesic. Further research into more efficient and greener synthetic methodologies will continue to be an area of interest in pharmaceutical chemistry.

References

- 1. Method for preparing important intermediate of this compound hydrochloride analgesic - Eureka | Patsnap [eureka.patsnap.com]

- 2. patents.justia.com [patents.justia.com]

- 3. WO2016202808A2 - NEW SYNTHESIS OF this compound-HCl INTERMEDIATES - Google Patents [patents.google.com]

- 4. CN102936205A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. CN102924303A - this compound hydrochloride crystal form C, and preparation method and application thereof - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. NEW PROCESS FOR THE PREPARATION OF this compound AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 8. tdcommons.org [tdcommons.org]

- 9. WO2019035775A1 - Method for the preparation of this compound and its intermediates - Google Patents [patents.google.com]

- 10. WO2012023147A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 11. CN102936205B - Synthesis method of this compound - Google Patents [patents.google.com]

Tapentadol: A Technical Whitepaper on its Dual Agonist Activity at the Mu-Opioid Receptor and Norepinephrine Reuptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapentadol is a centrally acting analgesic with a unique and dual mechanism of action, functioning as both an agonist at the mu-opioid receptor (MOR) and as a norepinephrine reuptake inhibitor (NRI).[1][2] This synergistic combination of activities contributes to its broad efficacy in managing moderate to severe acute and chronic pain, including neuropathic pain.[1][3] This document provides an in-depth technical overview of the pharmacological properties of this compound, focusing on its dual mechanism. It includes a summary of quantitative pharmacological data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Traditional opioid analgesics primarily exert their effects through the activation of the mu-opioid receptor. While effective, their use is often associated with a range of adverse effects, including respiratory depression, constipation, and the potential for abuse and dependence.[4] this compound represents a significant advancement in analgesic therapy by integrating two distinct and synergistic pain-relief pathways into a single molecule.[1][5] Its dual action as a MOR agonist and an NRI allows for potent analgesia with a potentially improved side-effect profile compared to classical opioids.[2][6] The noradrenergic component is believed to be particularly beneficial in the management of neuropathic pain.[7]

Quantitative Pharmacological Data

The dual activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacological parameters, providing a comparative view of its affinity and potency at its primary targets.

Table 1: In Vitro Binding Affinities (Ki) of this compound

| Receptor/Transporter | Species | Tissue/System | Radioligand | Ki (µM) | Reference |

| Mu-Opioid Receptor (MOR) | Rat | Brain Membranes | [3H]-DAMGO | 0.096 | [8] |

| Mu-Opioid Receptor (MOR) | Human | Recombinant | [3H]-Diprenorphine | 0.16 | [8] |

| Delta-Opioid Receptor (DOR) | Rat | Brain Membranes | N/A | 0.97 | [8] |

| Kappa-Opioid Receptor (KOR) | Rat | Brain Membranes | N/A | 0.91 | [8] |

| Norepinephrine Transporter (NET) | Rat | Synaptosomes | [3H]-Nisoxetine | 0.5 | [9] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Species | System | Parameter | Value | Reference |

| [35S]GTPγS Binding | Human | Recombinant MOR | EC50 | 0.67 µM | [10] |

| [35S]GTPγS Binding | Human | Recombinant MOR | Efficacy (vs. Morphine) | 88% | [10] |

| Norepinephrine Reuptake Inhibition | Rat | Synaptosomes | IC50 | 0.8 µM | [8] |

Table 3: In Vivo Analgesic Potency of this compound

| Animal Model | Species | Route of Administration | Parameter | Value (mg/kg) | Reference |

| Hot Plate Test | Rat | Intraperitoneal (i.p.) | ED50 | 8.2 | [9] |

| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | ED50 | 13 | [9] |

| Writhing Test (Phenylquinone-induced) | Rat | Intravenous (i.v.) | ED50 | 3.16 | [11] |

| Visceral Pain (Mustard oil-induced) | Rat | Intravenous (i.v.) | ED50 | 1.5 | [8][11] |

Signaling Pathways and Mechanism of Action

This compound's analgesic effects are a result of its interaction with two distinct neurological pathways.

Mu-Opioid Receptor Agonism

As an agonist at the MOR, this compound mimics the action of endogenous opioids.[12] Upon binding, it activates the Gi/o signaling cascade, leading to a series of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.[12]

Figure 1: this compound's Mu-Opioid Receptor Signaling Pathway.

Norepinephrine Reuptake Inhibition

This compound also inhibits the reuptake of norepinephrine from the synaptic cleft by blocking the norepinephrine transporter (NET).[13] This leads to an increased concentration of norepinephrine in the synapse, which in turn enhances the activity of descending inhibitory pain pathways, further contributing to the overall analgesic effect.[4]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. researchgate.net [researchgate.net]

- 9. maze.conductscience.com [maze.conductscience.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

In-Vitro Binding Affinity of Tapentadol to the Human Recombinant Norepinephrine Transporter: A Technical Overview

This guide provides a detailed examination of the in-vitro binding characteristics of tapentadol, a centrally acting analgesic, to the human recombinant norepinephrine (NE) transporter. This compound's dual mechanism of action, involving both µ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI), makes it a subject of significant interest in pain management research.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative binding data, detailed experimental protocols, and a visual representation of the scientific workflow.

Quantitative Data Summary

The binding affinity of this compound to the human recombinant norepinephrine transporter has been quantified in vitro, providing insight into its pharmacological profile. The key quantitative measure is the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the transporters. A lower Ki value corresponds to a higher binding affinity.

In a binding assay utilizing the human recombinant NE transporter, this compound demonstrated a Ki value of 8.80 µM.[4][5] For comparative purposes, its affinity for the human recombinant serotonin (5-HT) transporter was found to be slightly higher, with a Ki of 5.28 µM.[4] Interestingly, while binding assays indicate a higher affinity for the 5-HT transporter, functional assays reveal a more potent inhibition of norepinephrine reuptake.[6] This highlights a known discrepancy where binding affinity does not always directly correlate with functional inhibition potency for certain compounds.[6]

The following table summarizes the in-vitro binding affinities of this compound for various human and rat transporters and receptors to provide a broader context for its selectivity and mechanism of action.

| Target | Species/System | Parameter | Value (µM) | Reference |

| Norepinephrine Transporter (NET) | Human Recombinant | Ki | 8.80 | [4][5] |

| Norepinephrine Transporter (NET) | Rat Synaptosomes (Functional Assay) | Ki | 0.48 | [4][5] |

| Serotonin Transporter (5-HT) | Human Recombinant | Ki | 5.28 | [4] |

| Serotonin Transporter (5-HT) | Rat Synaptosomes (Functional Assay) | Ki | 2.37 | [4][5] |

| µ-Opioid Receptor (MOR) | Human Recombinant | Ki | 0.16 | [4][5][6][7] |

| µ-Opioid Receptor (MOR) | Rat Native | Ki | 0.096 | [5][6] |

| Delta Opioid Receptor (DOR) | Rat Native | Ki | 0.97 | [5][6] |

| Kappa Opioid Receptor (KOR) | Rat Native | Ki | 0.91 | [5][6] |

Experimental Protocols

The determination of this compound's binding affinity to the human recombinant NE transporter is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.

Objective:

To determine the inhibition constant (Ki) of this compound for the human recombinant norepinephrine transporter.

Materials:

-

Biological System: Cell membranes prepared from a stable cell line (e.g., HEK-293, CHO) expressing the human recombinant norepinephrine transporter.

-

Radioligand: A specific, high-affinity radiolabeled ligand for the NE transporter, such as [³H]-Nisoxetine.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known NE transporter inhibitor (e.g., Desipramine) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., NaCl, KCl).

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Cells expressing the human recombinant NE transporter are cultured and harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Competitive Binding Assay:

-

The assay is set up in multiple tubes or a microplate format.

-

Each reaction tube contains:

-

A fixed concentration of the radioligand ([³H]-Nisoxetine).

-

A fixed amount of the prepared cell membranes.

-

Varying concentrations of the unlabeled test compound, this compound (typically in a series of log dilutions).

-

-

Control tubes are included:

-

Total Binding: Contains only membranes and radioligand.

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled competitor (e.g., Desipramine).

-

-

-

Incubation:

-

The reaction mixtures are incubated at a controlled temperature (e.g., room temperature or 4°C) for a specific duration to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

The filters containing the membrane-bound radioactivity are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A sigmoidal dose-response curve is generated using non-linear regression analysis.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.

-

-

Visualized Workflow and Signaling

The following diagrams illustrate the experimental workflow for the binding assay and the molecular mechanism of this compound at the synapse.

Caption: Workflow for determining this compound's binding affinity to hNET.

Caption: this compound's inhibition of the norepinephrine transporter (NET).

References

- 1. This compound: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accurateclinic.com [accurateclinic.com]

- 7. Does ‘Strong Analgesic’ Equal ‘Strong Opioid’? this compound and the Concept of ‘µ-Load’ - PMC [pmc.ncbi.nlm.nih.gov]

Tapentadol: A Comprehensive Technical Guide to its Metabolism and Urinary Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of tapentadol, a centrally acting analgesic, and the identification of its major metabolites in urine. The following sections detail the biotransformation of this compound, present quantitative data on its excretion, outline experimental protocols for metabolite analysis, and visualize key processes.

Introduction to this compound Metabolism

This compound undergoes extensive metabolism, with over 95% of the drug being eliminated through biotransformation.[1] The primary metabolic route is Phase II conjugation, specifically glucuronidation, which accounts for the majority of its clearance.[1][2][3][4] Phase I oxidative pathways, mediated by the cytochrome P450 (CYP) enzyme system, represent a minor route of metabolism.[1][2] The resulting metabolites are predominantly pharmacologically inactive and are almost exclusively excreted via the kidneys, with approximately 99% of a dose being recovered in the urine.[2][3][5]

Metabolic Pathways

This compound's metabolism can be categorized into two main pathways:

-

Phase II Metabolism (Major Pathway): This is the predominant route, where this compound is directly conjugated with glucuronic acid to form this compound-O-glucuronide.[1][4][6] This reaction is primarily catalyzed by the uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, with UGT1A9 and UGT2B7 being the main isoforms involved.[1][3] A smaller fraction undergoes sulfation to form this compound-O-sulfate.[3][7]

-

Phase I Metabolism (Minor Pathway): A smaller portion of this compound is metabolized through Phase I reactions. This involves:

These Phase I metabolites can subsequently undergo Phase II conjugation reactions, primarily glucuronidation, before excretion.[1]

Quantitative Analysis of Urinary Metabolites

Following a single oral administration of radiolabeled this compound, the vast majority of the dose is rapidly excreted in the urine. More than 95% of the dose is excreted within 24 hours.[1][8] The distribution of this compound and its metabolites in urine is summarized in the table below.

| Analyte | Percentage of Administered Dose in Urine | Reference |

| Unchanged this compound | ~3% | [1][3] |

| Conjugates of this compound | ~69% (total) | [1][3] |

| This compound-O-glucuronide | ~55% | [3][7] |

| This compound-O-sulfate | ~15% | [3][7] |

| Other Metabolites | ~27% | [1][3] |

Note: "Other Metabolites" includes conjugates of the Phase I metabolites.

Experimental Protocols for Metabolite Identification in Urine

The identification and quantification of this compound and its metabolites in urine are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

A common procedure for preparing urine samples for LC-MS/MS analysis involves a simple "dilute-and-shoot" method.[9][10][11]

-

Collection: Urine samples are collected from subjects.

-

Internal Standard Addition: An isotopically labeled internal standard (e.g., this compound-d3) is added to an aliquot of the urine sample.

-

Dilution: The sample is then diluted with deionized water or a suitable buffer.[9][11]

-

Centrifugation (Optional): To remove any particulate matter, the diluted sample may be centrifuged.

-

Injection: The supernatant is transferred to an autosampler vial for direct injection into the LC-MS/MS system.[1][9]

For the analysis of total (conjugated and unconjugated) drug concentrations, a hydrolysis step (e.g., acid or enzymatic hydrolysis with β-glucuronidase) is performed prior to analysis to cleave the glucuronide conjugates.[12]

LC-MS/MS Analysis

-

Chromatographic Separation: The diluted urine sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound and its metabolites.

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM).

Typical MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| This compound | 222.1 | 107 | 121 | [9][10][13] |

| N-desmethylthis compound | 208.1 | 107 | 121 | [9][10][13] |

Method Validation

The analytical method should be fully validated according to established guidelines. Key validation parameters include:

-

Linearity: The method should demonstrate linearity over a defined concentration range. For instance, linear ranges of 50 to 500,000 ng/mL for this compound and 100 to 500,000 ng/mL for N-desmethylthis compound in urine have been reported.[12]

-

Limits of Quantitation (LOQ): The lowest concentration that can be reliably quantified. An LOQ of 50 ng/mL for this compound and 100 ng/mL for N-desmethylthis compound in urine has been achieved.[12]

-

Precision and Accuracy: Intraday and interday precision and accuracy should be within acceptable limits (typically ±15%, and ±20% at the LOQ).[9][10][12]

-

Matrix Effects: The influence of the urine matrix on the ionization of the analytes should be assessed to ensure it does not compromise the results.

-

Recovery: The efficiency of the extraction process, if used.

Conclusion

The metabolism of this compound is well-characterized, with Phase II glucuronidation being the primary pathway leading to the formation of the major urinary metabolite, this compound-O-glucuronide. Phase I metabolism plays a minor role, producing N-desmethylthis compound and other metabolites. The metabolites of this compound are considered pharmacologically inactive.[1][4] The identification and quantification of this compound and its metabolites in urine are reliably achieved using validated LC-MS/MS methods, which serve as a crucial tool in clinical and forensic toxicology, as well as in drug development and pharmacokinetic studies.

References

- 1. Portico [access.portico.org]

- 2. This compound: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound and Metabolite, Random, Urine - Laboratory Test Directory | South & West [corewellhealth.testcatalog.org]

- 5. This compound hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of this compound and its metabolite N-desmethylthis compound in urine and oral fluid using liquid chromatography with tandem mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of this compound (Nucynta®) and N-desmethylthis compound in authentic urine specimens by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Determination of this compound and its metabolite N-desmethylthis compound in urine and oral fluid using liquid chromatography with tandem mass spectral detection. | Semantic Scholar [semanticscholar.org]

The Synergistic Dance of Tapentadol: A Technical Guide to its Dual Mechanism of Action

An In-depth Analysis for Researchers and Drug Development Professionals

Tapentadol, a centrally acting analgesic, represents a significant advancement in pain management through its unique and synergistic dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI). This guide provides a detailed exploration of the intricate interplay between these two mechanisms, offering a comprehensive resource for researchers, scientists, and drug development professionals. By elucidating the core principles of this compound's pharmacology, this document aims to foster a deeper understanding of its therapeutic potential and guide future research in the development of next-generation analgesics.

The Dual Moiety: Unraveling MOR Agonism and NRI

This compound's analgesic efficacy stems from its ability to simultaneously engage two distinct, yet complementary, pathways involved in pain modulation. Unlike traditional opioids that rely solely on MOR activation, this compound's multifaceted approach allows for potent pain relief with a potentially improved side-effect profile.[1][2][3][4]

1.1. Mu-Opioid Receptor (MOR) Agonism: The Ascending Blockade

Similar to classical opioids, this compound binds to and activates MORs, which are G-protein coupled receptors located throughout the central nervous system (CNS), including the brain and spinal cord.[5][6][7] Activation of these receptors on presynaptic and postsynaptic neurons in the ascending pain pathway inhibits the transmission of nociceptive signals from the periphery to the brain.[8][9] This action effectively dampens the perception of pain. However, this compound exhibits a significantly lower binding affinity for the MOR compared to potent opioids like morphine.[10][11]

1.2. Norepinephrine Reuptake Inhibition (NRI): The Descending Reinforcement

In parallel to its opioid activity, this compound inhibits the reuptake of norepinephrine (noradrenaline) in the synaptic cleft of descending pain-modulating pathways.[8][12][13] These pathways originate in the brainstem and project down to the spinal cord, where they exert an inhibitory influence on pain signaling. By increasing the synaptic concentration of norepinephrine, this compound enhances the activation of α2-adrenergic receptors on spinal neurons.[13][14][15] This leads to a hyperpolarization of the neuronal membrane and a reduction in the release of pro-nociceptive neurotransmitters, thereby strengthening the endogenous pain-inhibitory system.[8][13]

The Power of Synergy: More Than the Sum of its Parts

The cornerstone of this compound's pharmacological profile is the synergistic interaction between its MOR agonistic and NRI activities.[1][3][16] This synergy means that the combined analgesic effect is greater than the simple addition of the effects of each mechanism acting alone.[17] This supra-additive effect is crucial, as it allows for significant analgesia despite this compound's relatively weak affinity for the MOR.[10] Isobolographic analysis, a standard method for evaluating drug interactions, has been instrumental in demonstrating this pronounced synergy.[1][18]

This synergistic relationship allows for a lower "μ-load," meaning that a reduced level of MOR activation is required to achieve a given level of pain relief.[10] This is hypothesized to contribute to a more favorable tolerability profile, with a lower incidence of certain opioid-related side effects.[17]

Quantitative Pharmacology of this compound

The following tables summarize key quantitative data that define this compound's pharmacological profile, providing a basis for comparison with other analgesics.

Table 1: Receptor Binding Affinities (Ki values)

| Compound | Receptor/Transporter | Species | Ki (μM) | Reference(s) |

| This compound | Mu-Opioid Receptor (MOR) | Rat | 0.1 | [11] |

| This compound | Mu-Opioid Receptor (MOR) | Human | 0.16 | [10] |

| This compound | Norepinephrine Transporter (NET) | Rat | 0.5 | [11] |

Table 2: In Vivo Analgesic Potency (ED50 values) in Animal Models

| Compound | Animal Model | Species | Route of Administration | ED50 (mg/kg) | Reference(s) |

| This compound | Tail-Flick Test | Rat | Intravenous | 3.3 | [19] |

| This compound | Spinal Nerve Ligation | Rat | Intravenous | 1.9 | [19] |

| This compound | Hot-Plate Test | Mouse | Intraperitoneal | 11.8 | [11] |

| Morphine | Hot-Plate Test | Mouse | Intraperitoneal | 4.7 | [11] |

| This compound | Vincristine-induced Polyneuropathy | Rat | Intraperitoneal | 5.1 | [11] |

| Morphine | Vincristine-induced Polyneuropathy | Rat | Intraperitoneal | 3.0 | [11] |

| This compound | Carrageenan-induced Hyperalgesia | Rat | Intravenous | 1.9 | [20] |

| This compound | Formalin Test (Phase 2) | Rat | Intraperitoneal | 9.7 | [20] |

| This compound | Tail Withdrawal Test | Dog | Intravenous | 4.3 | [21][22] |

| Morphine | Tail Withdrawal Test | Dog | Intravenous | 0.71 | [21][22] |

| This compound | Diabetic Heat Hyperalgesia | Mouse | Intraperitoneal | 0.27 | [23] |

| Morphine | Diabetic Heat Hyperalgesia | Mouse | Intraperitoneal | 1.1 | [23] |

Key Experimental Protocols for Assessing Synergy

The synergistic nature of this compound's dual mechanism has been elucidated through a variety of well-established preclinical pain models. The following sections detail the methodologies of key experiments.

4.1. Tail-Flick Test

-

Principle: This test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus, typically a focused beam of light.[24][25][26] It is a measure of spinal reflex and is sensitive to centrally acting analgesics.

-

Apparatus: A tail-flick analgesiometer consisting of a radiant heat source and a timer.[24][27]

-

Procedure:

-

The rodent is gently restrained, and its tail is positioned over the heat source.

-

The heat source is activated, and the timer starts simultaneously.

-

The latency to the flick of the tail away from the heat is recorded.

-

A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[27]

-

Baseline latencies are determined before drug administration.

-

The test compound (e.g., this compound) or vehicle is administered.

-

Tail-flick latencies are measured at predetermined time points after administration to assess the analgesic effect.[25]

-

-

Antagonism Studies: To dissect the contribution of each mechanism, specific antagonists are co-administered. For this compound, the opioid antagonist naloxone is used to block the MOR component, and an α2-adrenoceptor antagonist like yohimbine is used to block the effects of the enhanced noradrenergic transmission.[1][28]

4.2. Hot-Plate Test

-

Principle: This test assesses the animal's response to a constant, noxious thermal stimulus applied to the paws.[2][17][29] The latency to a behavioral response, such as paw licking or jumping, is measured. This test involves supraspinal processing of the pain signal.[30]

-

Apparatus: A hot-plate apparatus with a controlled temperature surface and a transparent observation cylinder.[2][31]

-

Procedure:

-

The hot plate is maintained at a constant temperature (e.g., 55°C).[31]

-

The animal is placed on the heated surface within the cylinder.

-

The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.

-

A cut-off time is employed to prevent injury.

-

Baseline measurements are taken before drug administration.

-

The test compound or vehicle is administered, and the test is repeated at various time points.

-

4.3. Spinal Nerve Ligation (SNL) Model

-

Principle: This is a widely used model of neuropathic pain that mimics chronic nerve injury in humans.[32][33] It involves the tight ligation of one or more spinal nerves, leading to the development of persistent mechanical allodynia and thermal hyperalgesia in the corresponding paw.[34]

-

Procedure:

-

The animal (typically a rat) is anesthetized.

-

A surgical incision is made to expose the lumbar spinal nerves (L5 and L6).[34]

-

The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture.[35][34]

-

The incision is closed, and the animal is allowed to recover.

-

Behavioral testing for mechanical allodynia (e.g., using von Frey filaments) and thermal hyperalgesia is conducted in the days and weeks following surgery to confirm the development of neuropathic pain.

-

The effects of analgesics like this compound are then evaluated on these established pain behaviors.

-

Visualizing the Synergy: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the logical framework of this compound's synergistic action.

5.1. Signaling Pathways

References

- 1. Synergistic Interaction between the Two Mechanisms of Action of this compound in Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hot plate test - Wikipedia [en.wikipedia.org]

- 3. accurateclinic.com [accurateclinic.com]

- 4. This compound - A representative of a new class of MOR-NRI analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current strategies toward safer mu opioid receptor drugs for pain management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism for Opioid Analgesics in the Treatment of Pain [ebmconsult.com]

- 8. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Does ‘Strong Analgesic’ Equal ‘Strong Opioid’? this compound and the Concept of ‘µ-Load’ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. This compound in pain management: a μ-opioid receptor agonist and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mu-opioid and noradrenergic α(2)-adrenoceptor contributions to the effects of this compound on spinal electrophysiological measures of nociception in nerve-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. Synergistic antihypersensitive effects of pregabalin and this compound in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential contribution of opioid and noradrenergic mechanisms of this compound in rat models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antinociceptive and antihyperalgesic effects of this compound in animal models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterisation of tramadol, morphine and this compound in an acute pain model in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Spinal-supraspinal and intrinsic μ-opioid receptor agonist-norepinephrine reuptake inhibitor (MOR-NRI) synergy of this compound in diabetic heat hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tail flick test - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

- 26. maze.conductscience.com [maze.conductscience.com]

- 27. meliordiscovery.com [meliordiscovery.com]

- 28. Synergistic interaction between the two mechanisms of action of this compound in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Hot plate test [panlab.com]

- 30. researchgate.net [researchgate.net]

- 31. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 32. iasp-pain.org [iasp-pain.org]

- 33. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 35. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

Preclinical Profile of Tapentadol: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of tapentadol in chronic pain states. This compound is a centrally acting analgesic with a dual mechanism of action, combining μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) within a single molecule.[1][2][3] This unique pharmacological profile offers a broad therapeutic spectrum against both nociceptive and neuropathic pain, which has been extensively demonstrated in various animal models.[2][4] This guide delves into the quantitative data from these studies, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.

Dual Mechanism of Action: A Synergistic Approach to Analgesia

This compound's analgesic efficacy stems from the synergistic interaction between its two mechanisms of action.[1][2] The MOR agonism component is crucial for its effects against acute nociceptive pain, while the NRI component plays a predominant role in alleviating chronic, particularly neuropathic, pain.[5][6] This dual action allows for potent analgesia with a potentially improved side-effect profile compared to traditional opioids.[2][7]

Signaling Pathways

The analgesic effects of this compound are mediated through distinct signaling cascades initiated by MOR activation and increased noradrenergic tone.

-

μ-Opioid Receptor (MOR) Agonism: As a MOR agonist, this compound binds to and activates G-protein coupled μ-opioid receptors.[8][9] This activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and subsequent modulation of ion channel activity.[8][10] Specifically, it inhibits voltage-gated calcium channels (VGCCs) on presynaptic terminals, reducing neurotransmitter release, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels on postsynaptic neurons, leading to hyperpolarization and decreased neuronal excitability.[10][11]

This compound's MOR Agonist Signaling Pathway.

-

Norepinephrine Reuptake Inhibition (NRI): By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, particularly in the spinal cord.[6][12] This elevated norepinephrine then acts on α2-adrenoceptors located on both presynaptic and postsynaptic neurons.[5][13] Activation of these Gi/o-protein coupled receptors leads to an inhibitory effect on nociceptive transmission, mimicking the body's own descending pain modulatory pathways.[14][15]

This compound's NRI Signaling Pathway.

Efficacy in Preclinical Models of Chronic Pain

This compound has demonstrated significant analgesic effects in a variety of animal models that mimic different aspects of chronic pain, including inflammatory and neuropathic pain states.

Inflammatory Pain Models

| Animal Model | Pain Assessment | Efficacy Data | Citation |

| Carrageenan-induced Hyperalgesia (Rat) | Mechanical Hyperalgesia (Paw-pressure test) | 84% reduction in hyperalgesia, ED₅₀ = 1.9 mg/kg i.v. | [13][15] |

| Complete Freund's Adjuvant (CFA)-induced Paw Inflammation (Rat) | Tactile Hyperalgesia | 71% efficacy, ED₅₀ = 9.8 mg/kg i.p. | [13][15] |

| CFA-induced Knee-joint Arthritis (Rat) | Weight Bearing | 51% reversal of decreased weight bearing, ED₂₅ = 0.9 mg/kg i.v. | [13][15] |

| Formalin Test (Rat) | Pain Behavior (Phase 2) | 88% efficacy, ED₅₀ = 9.7 mg/kg i.p. | [13][15] |

| Formalin Test (Mouse) | Pain Behavior (Phase 2) | 86% efficacy, ED₅₀ = 11.3 mg/kg i.p. | [13][15] |

Neuropathic Pain Models

| Animal Model | Pain Assessment | Efficacy Data | Citation |

| Spinal Nerve Ligation (SNL) (Rat) | Tactile Hypersensitivity | Significant and time-related reversal of tactile hypersensitivity. | [12][14] |

| Spinal Nerve Ligation (SNL) (Rat) | Antihypersensitive Efficacy (von Frey) | >90% efficacy, ED₅₀ = 1.9 mg/kg i.v. | [5] |

| Chronic Constriction Injury (Mouse) | Cold Allodynia (Cold plate) | Prevention of cold allodynia, ED₅₀ = 13 mg/kg i.p. | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key preclinical models used to evaluate the efficacy of this compound in chronic pain states.

Inflammatory Pain Models: Experimental Workflow

Workflow for Inflammatory Pain Models.

-

Carrageenan-Induced Paw Edema: This model is used to assess acute inflammation.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Procedure: A 1% solution of carrageenan in saline is injected into the plantar surface of the rat's hind paw. Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. This compound or vehicle is administered prior to the carrageenan injection.

-

Endpoint: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the drug is then determined.

-

-

Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model mimics chronic inflammatory pain.

-

Animals: Lewis or Sprague-Dawley rats are commonly used.

-

Procedure: A single injection of CFA (containing heat-killed Mycobacterium tuberculosis) is administered subcutaneously into the base of the tail or into a hind paw. This induces a chronic inflammatory response, leading to arthritis in the joints. This compound or vehicle is administered after the development of arthritis.

-

Endpoints: Pain is assessed through various behavioral tests, including mechanical allodynia (von Frey filaments) and thermal hyperalgesia (hot plate test), as well as by measuring joint swelling.

-

-

Formalin Test: This test is used to evaluate both acute and persistent pain.

-

Animals: Rats or mice are used.

-

Procedure: A dilute solution of formalin (typically 5%) is injected into the plantar surface of the hind paw. The animal's pain behavior (licking, flinching, and biting of the injected paw) is observed and quantified during two distinct phases: Phase 1 (0-10 minutes post-injection), representing acute nociceptive pain, and Phase 2 (10-60 minutes post-injection), reflecting inflammatory pain and central sensitization. This compound or vehicle is administered before the formalin injection.

-

Endpoint: The total time spent in pain-related behaviors during each phase is recorded and analyzed.

-

Neuropathic Pain Models: Experimental Workflow

Workflow for Neuropathic Pain Models.

-

Spinal Nerve Ligation (SNL): This is a widely used model of peripheral neuropathic pain.

-

Animals: Male Sprague-Dawley rats are typically used.

-

Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion. This procedure results in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw. This compound or vehicle is administered after the establishment of neuropathic pain.

-

Endpoints: The primary endpoint is the assessment of mechanical allodynia using von Frey filaments to determine the paw withdrawal threshold.

-

Behavioral Pain Assessment Protocols

-

Von Frey Test (Mechanical Allodynia):

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure: Animals are placed in individual compartments on an elevated mesh floor. The von Frey filament is applied to the plantar surface of the hind paw with increasing force until the animal withdraws its paw. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold.

-

Data Analysis: A significant decrease in the paw withdrawal threshold in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.

-

-

Hot Plate Test (Thermal Hyperalgesia):

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

-

Procedure: The animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to prevent tissue damage.

-

Data Analysis: A decrease in the latency to respond in the injured paw indicates thermal hyperalgesia.

-

-

Tail-Flick Test (Nociceptive Pain):

-

Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the tail.

-

Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is measured.

-

Data Analysis: An increase in the tail-flick latency after drug administration indicates an analgesic effect.

-

Conclusion

The preclinical evidence robustly supports the efficacy of this compound in a range of chronic pain models. Its dual mechanism of action, combining MOR agonism and NRI, provides a synergistic analgesic effect that is effective against both inflammatory and neuropathic pain. The detailed experimental protocols and signaling pathways outlined in this guide provide a solid foundation for further research and development in the field of pain management. The quantitative data from these preclinical studies have been instrumental in guiding the clinical development of this compound as a valuable therapeutic option for patients suffering from chronic pain.

References

- 1. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Alpha 2-adrenoceptor participates in anti-hyperalgesia by regulating metabolic demand [frontiersin.org]

- 4. The influence of μ-opioid and noradrenaline reuptake inhibition in the modulation of pain responsive neurones in the central amygdala by this compound in rats with neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. This compound: A Comprehensive Review of Its Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - Central modulation of pain [jci.org]

- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling mechanisms of μ-opioid receptor (MOR) in the hippocampus: disinhibition versus astrocytic glutamate regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Noradrenergic pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Descending noradrenergic influences on pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Descending pain modulation and chronification of pain - PMC [pmc.ncbi.nlm.nih.gov]

Tapentadol's Modulation of Descending Noradrenergic Inhibitory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapentadol is a centrally acting analgesic with a unique dual mechanism of action: μ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition (NRI).[1][2][3][4][5][6][7][8][9][10][11] This synergistic activity provides potent analgesia across a broad spectrum of pain conditions, including nociceptive and neuropathic pain.[2][7][8][12][13] A significant component of its analgesic efficacy, particularly in chronic and neuropathic pain states, is attributed to its ability to enhance descending noradrenergic inhibitory pathways.[3][7][12][14] This technical guide provides an in-depth analysis of this compound's effect on these pathways, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the underlying mechanisms.

Introduction: The Dual-Action Analgesic

This compound represents a distinct class of analgesics, MOR-NRI, that combines two well-established mechanisms of pain relief into a single molecule.[2][3][4][5][7] The MOR agonism component acts on the ascending pain pathway, similar to traditional opioids, by inhibiting the transmission of pain signals from the periphery to the brain.[3][7][10] The NRI component enhances the descending inhibitory pathways by increasing the concentration of norepinephrine in the synaptic cleft of spinal cord neurons.[3][7][10] This elevated norepinephrine level activates α2-adrenergic receptors, leading to a reduction in pain signaling.[7][12][14][15] The synergy between these two mechanisms allows for a potent analgesic effect with a potentially more favorable side-effect profile compared to conventional opioids.[1][2][5][7]

Signaling Pathways and Mechanisms

This compound's unique profile stems from its simultaneous interaction with both the opioidergic and noradrenergic systems. The following diagram illustrates the core signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies investigating this compound's effects.

Table 1: Receptor Binding and Transporter Inhibition

| Target | Species/System | Parameter | Value | Reference |

| μ-Opioid Receptor (MOR) | Human recombinant | Ki | 0.16 µM | [16] |

| Norepinephrine Transporter (NET) | Rat synaptosomes | Ki | 0.48 µM | [16] |

| Norepinephrine Transporter (NET) | Human recombinant | Ki | 8.80 µM | [16] |

| Serotonin Transporter (SERT) | Rat synaptosomes | Ki | 2.37 µM | [16] |

| Serotonin Transporter (SERT) | Human recombinant | Ki | 5.28 µM | [16] |

Table 2: In Vivo Efficacy in Animal Models of Pain

| Pain Model | Species | Endpoint | This compound ED50 (mg/kg, i.v.) | Effect of Antagonists | Reference |

| Nociceptive Pain (Tail Flick) | Rat | Antinociception | 3.3 | Shifted 6.4-fold by naloxone (MOR antagonist)Shifted 1.7-fold by yohimbine (α2 antagonist) | [12] |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Antihypersensitivity | 1.9 | Shifted 2.7-fold by naloxone (MOR antagonist)Shifted 4.7-fold by yohimbine (α2 antagonist) | [12] |

Table 3: Effect on Spinal Norepinephrine Levels

| Study Type | Species | This compound Dose (mg/kg, i.p.) | Change in Spinal NE Levels | Reference |

| In vivo microdialysis | Rat (Anesthetized) | 4.64 - 21.5 | Dose-dependent increase; max increase of 182±32% of baseline at 10 mg/kg | [17] |

| In vivo microdialysis | Rat (Freely moving) | 10 | Significant increase in dorsal horn NE levels (mean max increase of 280%) | [18] |

| CSF analysis | Rat (Spinal Nerve Ligation) | 10 | Significant increase in SNL rats, not in sham | [14][19] |

| CSF analysis | Rat (Spinal Nerve Ligation) | 30 | Significant increase in both SNL and sham rats | [14][19] |

Table 4: Electrophysiological Effects on Locus Coeruleus Neurons

| Experimental Condition | Species | This compound Effect | ED50 (mg/kg) | Antagonist Reversal | Reference |

| Spontaneous Activity | Rat (Anesthetized) | Dose-dependent inhibition | 0.8 | 96.7% by RX821002 (α2 antagonist)28.2% by naloxone (MOR antagonist) | [15] |

| Spontaneous Activity (Diabetic Neuropathy Model) | Rat (Anesthetized) | Weaker inhibitory effect | - | Dampened by RX821002; not altered by naloxone | [20] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate this compound's mechanism of action.

In Vivo Microdialysis for Spinal Norepinephrine Measurement

Objective: To quantify the extracellular levels of norepinephrine in the spinal cord following this compound administration.

Protocol Summary:

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.[17][18]

-

Probe Implantation: Under anesthesia, a microdialysis probe is stereotaxically implanted into the spinal dorsal horn.[17][18]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish baseline norepinephrine levels.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.).[17][18]

-

Post-treatment Sampling: Dialysate collection continues for several hours post-administration.

-

Analysis: Norepinephrine concentrations in the dialysate are quantified using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[17]

Single-Unit Extracellular Recordings in the Locus Coeruleus

Objective: To investigate the acute effects of this compound on the electrophysiological activity of locus coeruleus (LC) neurons.

Protocol Summary:

-

Animal Model: Male Sprague-Dawley rats are anesthetized.[15]

-

Electrode Placement: A recording microelectrode is lowered into the LC. The LC is identified by its characteristic neuronal firing pattern.

-

Baseline Recording: The spontaneous firing rate of a single LC neuron is recorded.

-

Drug Administration: this compound is administered intravenously (i.v.) in escalating doses to generate a dose-response curve.

-

Antagonist Challenge: To determine the contribution of MOR and α2-adrenergic receptors, antagonists such as naloxone and RX821002 are administered to reverse the effects of this compound.[15]

-

Data Analysis: The firing rate (in Hz) is analyzed to determine the inhibitory effect of this compound and its reversal by antagonists.

Behavioral Models of Nociceptive and Neuropathic Pain

Objective: To assess the analgesic efficacy of this compound and differentiate the contributions of its MOR and NRI mechanisms in different pain states.

Protocol Summary:

-

Animal Models:

-

Nociceptive Pain: Tail-flick test in naive rats.[12] A radiant heat source is applied to the tail, and the latency to tail withdrawal is measured.

-

Neuropathic Pain: Spinal nerve ligation (SNL) model in rats.[12] This model induces hypersensitivity to mechanical stimuli. Paw withdrawal thresholds to von Frey filaments are measured.

-

-

Drug Administration: this compound is administered intravenously. To investigate the mechanism, groups of animals are pre-treated with naloxone (MOR antagonist) or yohimbine (α2-adrenergic antagonist).[12]

-

Behavioral Testing: Behavioral responses (tail-flick latency or paw withdrawal threshold) are measured at various time points after drug administration.

-

Data Analysis: Dose-response curves are constructed, and ED50 values are calculated. The shift in the ED50 value in the presence of antagonists indicates the relative contribution of each receptor system.[12]

Discussion and Implications

The data consistently demonstrate that this compound's analgesic effect is a result of its synergistic MOR agonism and norepinephrine reuptake inhibition.[2][5][7] In models of nociceptive pain, the MOR component appears to be the predominant driver of analgesia.[12] However, in neuropathic pain models, the NRI mechanism and subsequent activation of descending noradrenergic inhibitory pathways play a more significant role.[12][14] This is evidenced by the greater shift in the analgesic dose-response curve by an α2-adrenergic antagonist compared to an opioid antagonist in neuropathic pain states.[12]